

Spectroscopic Profile of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: (E)-3,4-Dimethoxycinnamyl
alcohol

Cat. No.: B143184

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This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-3,4-Dimethoxycinnamyl alcohol**, a naturally occurring phenylpropanoid with recognized antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the identification and characterization of this compound.

Chemical Structure

(E)-3,4-Dimethoxycinnamyl alcohol

- IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
- Molecular Formula: $C_{11}H_{14}O_3$
- Molecular Weight: 194.23 g/mol
- CAS Number: 2316-26-9

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **(E)-3,4-Dimethoxycinnamyl alcohol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here includes experimentally determined ^{13}C NMR chemical shifts and an analysis of the expected ^1H NMR spectrum based on analogous compounds.

Table 1: ^{13}C NMR Spectroscopic Data for **(E)-3,4-Dimethoxycinnamyl Alcohol**

| Atom Number | Chemical Shift (δ) in ppm |
|------------------------|------------------------------------|
| C1 (OCH ₃) | 55.87 |
| C2 (OCH ₃) | 55.95 |
| C α (C7) | 129.2 (Predicted) |
| C β (C8) | 128.5 (Predicted) |
| C γ (C9) | 63.76 |
| C1' | 129.9 (Predicted) |
| C2' | 109.14 |
| C3' | 149.1 (Predicted) |
| C4' | 148.4 (Predicted) |
| C5' | 111.34 |
| C6' | 119.69 |

Solvent: CDCl₃. Data obtained from the Biological Magnetic Resonance Bank (BMRB), accession number bmse010077.

^1H NMR Spectrum Analysis (Predicted)

While a complete experimental ^1H NMR spectrum for **(E)-3,4-Dimethoxycinnamyl alcohol** is not readily available in the searched literature, a predicted spectrum can be inferred from the analysis of closely related compounds such as trans-cinnamyl alcohol and 3,4-dimethoxybenzyl alcohol.

Table 2: Predicted ^1H NMR Spectroscopic Data for **(E)-3,4-Dimethoxycinnamyl Alcohol**

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|------------------|--|--------------|-----------------------------|
| H- α | ~6.55 | d | ~15.9 |
| H- β | ~6.25 | dt | ~15.9, ~5.8 |
| H- γ | ~4.30 | d | ~5.8 |
| Ar-H | 6.80 - 7.10 | m | - |
| OCH ₃ | ~3.90 | s | - |
| OH | Variable | br s | - |

Predicted values are based on spectral data of analogous compounds.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern (Electron Ionization - EI)

An experimental mass spectrum for **(E)-3,4-Dimethoxycinnamyl alcohol** is not available in the reviewed sources. However, based on the fragmentation patterns of similar benzylic alcohols and cinnamyl derivatives, the following key fragments would be expected in an EI mass spectrum:

- Molecular Ion (M^+): A peak at $m/z = 194$, corresponding to the molecular weight of the compound.
- Loss of H_2O : A fragment at $m/z = 176$, resulting from the dehydration of the alcohol.
- Loss of $\bullet CH_2OH$: A fragment at $m/z = 163$, due to the cleavage of the $C\beta$ - $C\gamma$ bond.
- Tropylium-type ion: A prominent peak at $m/z = 151$, formed by the cleavage of the $C\alpha$ - $C\beta$ bond and rearrangement.
- Other fragments: Various other fragments corresponding to the further breakdown of the aromatic ring and side chain.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **(E)-3,4-Dimethoxycinnamyl Alcohol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3010 | Medium | =C-H stretch (aromatic and vinylic) |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (vinylic) |
| ~1600, ~1515 | Strong | C=C stretch (aromatic) |
| ~1260, ~1030 | Strong | C-O stretch (ether and alcohol) |
| ~965 | Strong | =C-H bend (trans-disubstituted alkene) |

Predicted values are based on characteristic IR absorptions for the functional groups present in the molecule.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

A sample of **(E)-3,4-Dimethoxycinnamyl alcohol** (typically 5-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the sample in

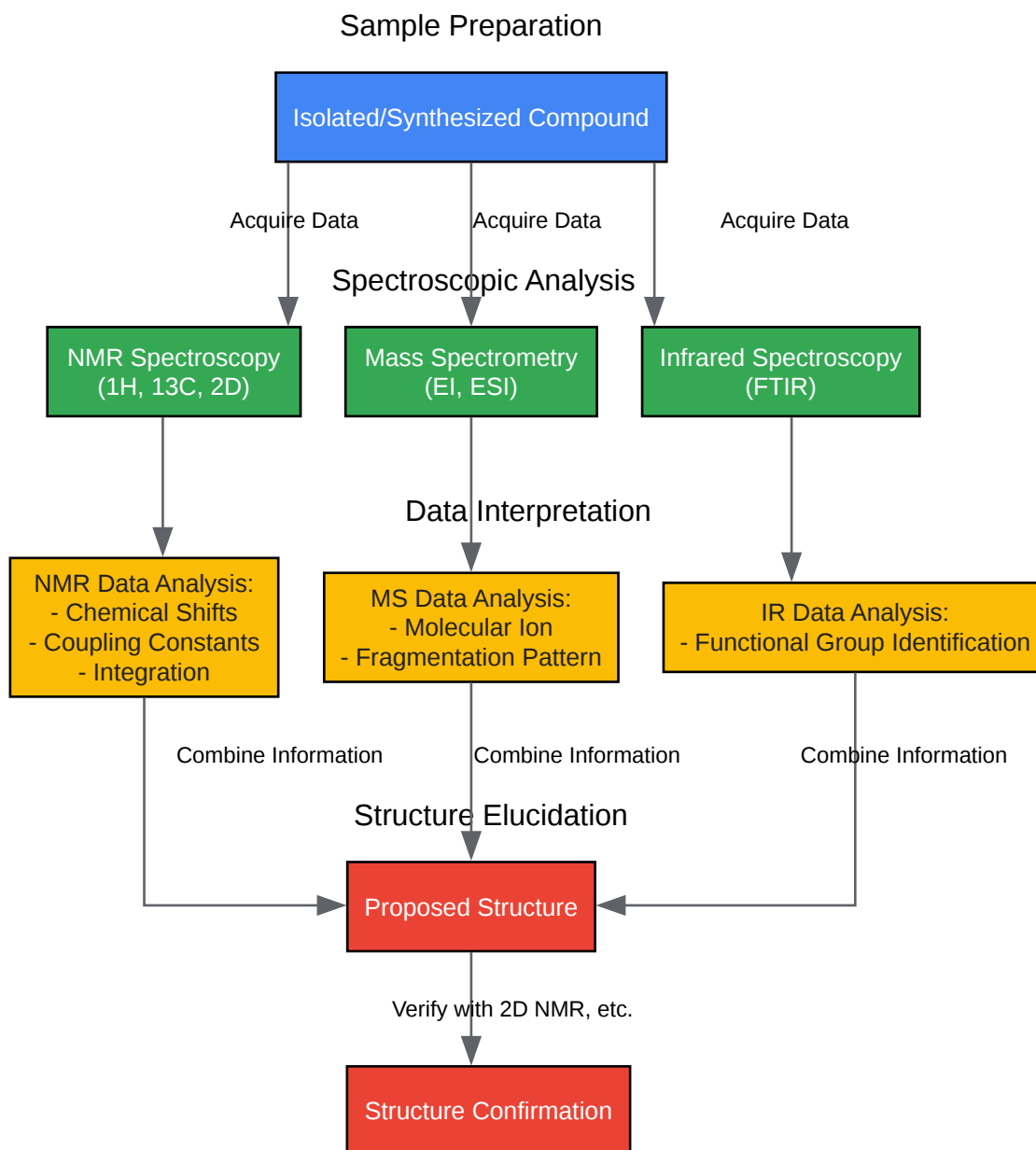
a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting fragments are then separated based on their mass-to-charge ratio.

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Workflow for Spectroscopic Analysis of a Chemical Compound



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